Cas no 2228375-36-6 (2-azido-2-1-(4-bromophenyl)cyclopropylethan-1-ol)
2-azido-2-1-(4-bromophenyl)cyclopropylethan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 2-azido-2-1-(4-bromophenyl)cyclopropylethan-1-ol
- 2228375-36-6
- EN300-1916317
- 2-azido-2-[1-(4-bromophenyl)cyclopropyl]ethan-1-ol
-
- Inchi: 1S/C11H12BrN3O/c12-9-3-1-8(2-4-9)11(5-6-11)10(7-16)14-15-13/h1-4,10,16H,5-7H2
- InChI Key: RBVMJHSPVWGTHD-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=CC=1)C1(C(CO)N=[N+]=[N-])CC1
Computed Properties
- Exact Mass: 281.01637g/mol
- Monoisotopic Mass: 281.01637g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 292
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 34.6Ų
2-azido-2-1-(4-bromophenyl)cyclopropylethan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1916317-0.05g |
2-azido-2-[1-(4-bromophenyl)cyclopropyl]ethan-1-ol |
2228375-36-6 | 0.05g |
$959.0 | 2023-09-17 | ||
| Enamine | EN300-1916317-0.1g |
2-azido-2-[1-(4-bromophenyl)cyclopropyl]ethan-1-ol |
2228375-36-6 | 0.1g |
$1005.0 | 2023-09-17 | ||
| Enamine | EN300-1916317-0.25g |
2-azido-2-[1-(4-bromophenyl)cyclopropyl]ethan-1-ol |
2228375-36-6 | 0.25g |
$1051.0 | 2023-09-17 | ||
| Enamine | EN300-1916317-0.5g |
2-azido-2-[1-(4-bromophenyl)cyclopropyl]ethan-1-ol |
2228375-36-6 | 0.5g |
$1097.0 | 2023-09-17 | ||
| Enamine | EN300-1916317-1.0g |
2-azido-2-[1-(4-bromophenyl)cyclopropyl]ethan-1-ol |
2228375-36-6 | 1g |
$1142.0 | 2023-05-31 | ||
| Enamine | EN300-1916317-2.5g |
2-azido-2-[1-(4-bromophenyl)cyclopropyl]ethan-1-ol |
2228375-36-6 | 2.5g |
$2240.0 | 2023-09-17 | ||
| Enamine | EN300-1916317-5.0g |
2-azido-2-[1-(4-bromophenyl)cyclopropyl]ethan-1-ol |
2228375-36-6 | 5g |
$3313.0 | 2023-05-31 | ||
| Enamine | EN300-1916317-10.0g |
2-azido-2-[1-(4-bromophenyl)cyclopropyl]ethan-1-ol |
2228375-36-6 | 10g |
$4914.0 | 2023-05-31 | ||
| Enamine | EN300-1916317-1g |
2-azido-2-[1-(4-bromophenyl)cyclopropyl]ethan-1-ol |
2228375-36-6 | 1g |
$1142.0 | 2023-09-17 | ||
| Enamine | EN300-1916317-5g |
2-azido-2-[1-(4-bromophenyl)cyclopropyl]ethan-1-ol |
2228375-36-6 | 5g |
$3313.0 | 2023-09-17 |
2-azido-2-1-(4-bromophenyl)cyclopropylethan-1-ol Related Literature
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
Additional information on 2-azido-2-1-(4-bromophenyl)cyclopropylethan-1-ol
2-Azido-2-1-(4-Bromophenyl)cyclopropylethan-1-ol: A Comprehensive Overview
The compound 2-azido-2-1-(4-bromophenyl)cyclopropylethan-1-ol, identified by the CAS number 2228375-36-6, is a fascinating molecule with significant potential in various fields of chemistry and materials science. This compound has garnered attention due to its unique structure and promising applications in drug discovery, polymer chemistry, and advanced materials development. Recent studies have highlighted its role as a versatile building block in organic synthesis, particularly in the construction of complex molecular frameworks.
The molecular structure of 2-Azido-2-1-(4-Bromophenyl)cyclopropylethan-1-ol is characterized by a cyclopropane ring fused with an ethanediol group, where one of the hydroxyl groups is substituted with an azide (-N3) moiety. The presence of the azide group introduces unique reactivity, enabling the molecule to participate in click chemistry reactions, such as the Huisgen cycloaddition. This reactivity has been exploited in recent research to develop novel materials with tailored properties.
One of the most notable applications of this compound is in the field of drug discovery. Researchers have utilized its azide functionality to synthesize bioactive molecules with potential therapeutic applications. For instance, studies have demonstrated its utility in constructing peptidomimetic compounds that exhibit selective binding to specific protein targets. These findings underscore its importance as a key intermediate in medicinal chemistry.
In addition to its role in drug development, 2-Azido-2-1-(4-Bromophenyl)cyclopropylethan-1-ol has found applications in polymer science. Its ability to undergo click reactions has enabled the creation of cross-linked polymer networks with enhanced mechanical and thermal properties. Recent advancements in this area have explored its use in developing stimuli-responsive polymers for applications in sensors and drug delivery systems.
The synthesis of this compound involves a multi-step process that typically begins with the bromination of a phenyl ring followed by cyclopropanation and azide substitution. Researchers have optimized these steps to achieve high yields and purity, ensuring scalability for industrial applications. Notably, recent studies have focused on green chemistry approaches to minimize environmental impact during synthesis.
From a toxicological perspective, 2-Azido-2-1-(4-Bromophenyl)cyclopropylethan-1-ol has been subjected to safety assessments to evaluate its potential risks. Preliminary data suggest that it exhibits low toxicity under standard experimental conditions; however, further studies are required to fully understand its safety profile for human and environmental health.
In conclusion, 2-Azido-2-1-(4-Bromophenyl)cyclopropylethan-1-ol (CAS 2228375-36-) stands as a remarkable example of how molecular design can lead to versatile compounds with wide-ranging applications. Its unique structure and reactivity continue to inspire innovative research across multiple disciplines, positioning it as a valuable tool for future scientific advancements.
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